Positional Isomerism: 3‑Bromo vs. 2‑Bromo Benzamide Substitution
The 3‑bromo positional isomer (target compound) is structurally distinct from the 2‑bromo isomer (CAS 1796971-19-1). In related benzamide series, moving the halogen from the meta to the ortho position alters the dihedral angle between the benzamide ring and the amide bond, affecting hydrogen‑bonding geometry and steric fit within target binding pockets [1]. Direct head‑to‑head binding or functional data for these two specific isomers are not publicly available; the differentiation is currently inferred from established medicinal chemistry principles for halogenated benzamides . Procurement of the incorrect isomer would yield experimental results that are not comparable to those obtained with the 3‑bromo compound.
| Evidence Dimension | Regioisomeric identity (bromine position on benzamide ring) |
|---|---|
| Target Compound Data | 3‑bromo substitution (meta position); CAS 1797319-79-9 |
| Comparator Or Baseline | 2‑bromo substitution (ortho position); CAS 1796971-19-1 |
| Quantified Difference | Quantitative binding or activity data not available for either isomer in a comparable assay |
| Conditions | Not applicable; differentiation is based on chemical structure and class‑level SAR precedent |
Why This Matters
Positional isomerism is a critical quality attribute for procurement; the 3‑bromo compound and its 2‑bromo isomer are chemically distinct entities that cannot be used interchangeably in biological assays.
- [1] Dargazanli, G.; Estenne-Bouhtou, G.; Medaisko, F.; Rakotoarisoa, N. Derivatives of N-[phenyl(pyrrolidine-2-yl)methyl]benzamide and N-[(azepan-2-yl)phenylmethyl]benzamide, preparation method thereof and application of same in therapeutics. U.S. Patent 7,700,585, April 20, 2010. View Source
